1-(3-Chloro-4-fluorophenyl)piperidine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVTJMHLJVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674432 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-89-6 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution on Piperidine Derivatives
One common approach involves starting from a suitably substituted piperidine precursor, such as 3-chlorophenyl or 4-fluorophenyl derivatives, followed by nucleophilic substitution at the aromatic ring or at the nitrogen atom of the piperidine ring.
- Synthesis of (S)-3-(4-chlorophenyl)piperidine via chlorination of piperidine derivatives, followed by substitution reactions to introduce fluorine or chlorine groups at specific positions on the aromatic ring.
- Chlorination of aromatic precursors to introduce the chlorophenyl group.
- Nucleophilic substitution with fluorine sources (e.g., Selectfluor or similar reagents) to incorporate fluorine at the desired position.
Reductive Amination of Aromatic Ketones or Aldehydes
Research indicates that reductive amination of aromatic ketones bearing chlorophenyl and fluorophenyl groups with piperidine derivatives is an effective route.
- A three-step process involving initial formation of an imine or iminium intermediate from aromatic ketones, followed by reduction to form the piperidine ring.
- Condensation of 3-chlorobenzaldehyde or 4-fluorobenzaldehyde with piperidine derivatives under reductive conditions (e.g., sodium borohydride or sodium triacetoxyborohydride).
- Subsequent cyclization to form the piperidine core, often facilitated by acid catalysis.
Cyclization of Aromatic Amino Alcohols or Amines
Another strategy involves cyclization of amino alcohols or amino acids bearing chlorophenyl and fluorophenyl groups.
- Synthesis of 3-chlorophenyl or 4-fluorophenyl substituted amino alcohols, followed by intramolecular cyclization under acidic or basic conditions to generate the piperidine ring.
- High regioselectivity.
- Suitable for introducing various substituents on the aromatic ring prior to cyclization.
Multistep Synthesis via Annulation Reactions
Recent advances include the use of [4 + 2] annulation reactions, catalyzed by palladium or other transition metals, to construct the piperidine ring with fluorinated and chlorinated aromatic groups.
- A Pd-catalyzed [4 + 2] annulation approach allows for the incorporation of fluorinated heterocycles, including 1-(3-Chloro-4-fluorophenyl)piperidine.
- Mild conditions with aryl-substituted α,β-unsaturated ketones or imines.
- Use of fluorinated substrates to achieve high stereocontrol and yields.
Patented Methods for Synthesis of Chlorophenyl-Substituted Piperidines
Patent literature describes specific methods for synthesizing chlorophenyl piperidines, including the use of halogenated aromatic compounds and cyclization strategies.
- The synthesis of (S)-3-(4-chlorophenyl)piperidine from 4-chlorobenzonitrile via reduction and cyclization steps.
Summary of Key Data:
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Chlorinated aromatic compounds | Chlorination, substitution | High regioselectivity | Limited scope for multiple substitutions |
| Reductive amination | Aromatic aldehydes/ketones + piperidine | Condensation, reduction | Versatile, high yields | Requires multiple steps |
| Cyclization of amino alcohols | Aromatic amino alcohols | Intramolecular cyclization | Good regioselectivity | Precursor synthesis needed |
| Transition-metal catalyzed annulation | Aryl α,β-unsaturated compounds | Metal-catalyzed cyclization | High stereocontrol | Requires specialized catalysts |
Research Findings and Data Summary
- Efficiency: Most methods achieve yields ranging from 50% to over 90%, depending on the complexity and number of steps.
- Selectivity: Stereoselective synthesis via annulation and catalytic methods provides high diastereomeric purity.
- Substituent Scope: The methods accommodate various substituents on the aromatic rings, including trifluoromethylthio groups, which can be incorporated via specialized annulation routes.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines with different functional groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : Sulfonyl and carbonyl groups (e.g., ) introduce polarity, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target compound.
- Steric Effects : Bulky substituents (e.g., trimethoxyphenyl in ) increase steric hindrance, which may limit binding to compact active sites.
Sigma-1 Receptor (S1R) Ligands
Piperidine derivatives often target S1R, a chaperone protein involved in neuroprotection. Modifications in substituent size and orientation critically affect binding:
- Hydrophobic Substituents : Compounds with larger hydrophobic groups (e.g., 1-(3-phenylbutyl)piperidine in ) exhibit improved binding to S1R's hydrophobic cavity near helices α4/α3. The target compound’s smaller chloro-fluorophenyl group may result in lower affinity but higher selectivity.
- Salt Bridge Interactions : The amine group in this compound likely maintains a salt bridge with Glu172 (a conserved S1R residue), similar to analogs in .
AMPA Receptor Affinity
In , piperidine-based analogs like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine showed anti-fatigue activity via AMPA receptor modulation .
Pharmacokinetic and Physicochemical Properties
Insights :
Biological Activity
1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmaceutical development and its biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a 3-chloro-4-fluorophenyl group. Its molecular formula is C12H13ClF, and it has a molecular weight of approximately 220.69 g/mol. The presence of halogen atoms (chlorine and fluorine) is known to enhance the biological activity of compounds by influencing their interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its psychoactive properties and potential therapeutic applications.
Psychoactive Properties
Research has identified this compound as a new psychoactive substance (NPS). It was detected alongside other piperazine derivatives in samples from drug users, indicating its recreational use. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were employed for its detection and characterization in illicit products .
Anticancer Activity
Studies have shown that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, it has been suggested that compounds with similar structures can induce apoptosis in various cancer cell lines. A notable study reported that certain piperidine derivatives demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | TBD | Apoptosis induction |
| Bleomycin | FaDu | 15.0 | DNA damage |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The structural characteristics of piperidine derivatives suggest potential interactions with neurotransmitter receptors, contributing to their psychoactive effects .
Case Studies
Several case studies highlight the compound's relevance in pharmacology:
- Detection in Drug Samples : A study conducted on samples collected from drug users highlighted the presence of 1-(3-Chloro-4-fluorophenyl)piperazine, underscoring the need for continuous monitoring of NPSs .
- Anticancer Research : Experimental studies have demonstrated the compound's efficacy in inducing apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)piperidine, and what experimental conditions are critical for success?
Methodological Answer: The synthesis of this compound typically involves alkylation or amidation reactions. Key steps include:
- Alkylation of Piperidine : Reacting piperidine with 3-chloro-4-fluorobenzyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) .
- Safety Precautions : Use inert atmospheres (N₂/Ar) to prevent side reactions and ensure proper handling of halogenated intermediates due to toxicity risks .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >90% purity.
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps favor alkylation |
| Solvent | Anhydrous DMF | Minimizes hydrolysis |
| Base | K₂CO₃ (2.5 equiv) | Balances reactivity & safety |
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves piperidine ring conformation and substituent orientation (e.g., C–F and C–Cl bond angles). Example: Similar derivatives show bond angles of 109.5° for sp³ carbons .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 229.06 (calculated for C₁₁H₁₂ClFN⁺) .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yield and reduce byproducts?
Methodological Answer:
Q. Case Study :
| Condition | Conventional Method | Optimized (Microwave) |
|---|---|---|
| Time | 24 h | 3 h |
| Yield | 72% | 89% |
| Purity (HPLC) | 92% | 98% |
Q. How should researchers analyze contradictions in receptor binding affinity data for piperidine derivatives?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell type, radioligand concentration). Strategies include:
- Cross-Validation : Compare results across multiple assays (e.g., radioligand displacement vs. functional cAMP assays). For example, compound F13714 (a related derivative) shows divergent Ki values at D₂ (15 nM) vs. 5-HT₁A (2 nM) receptors due to assay sensitivity .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and identify steric clashes or electrostatic mismatches .
Q. Data Reconciliation Example :
| Receptor | Reported Ki (nM) | Assay Type | Adjusted Ki (Normalized) |
|---|---|---|---|
| D₂ | 15 ± 3 | Radioligand | 12 ± 2 |
| 5-HT₁A | 2 ± 0.5 | Functional cAMP | 1.8 ± 0.3 |
Q. What strategies resolve contradictory bioactivity data in piperidine derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) to identify trends. For example, fluorinated piperidines often show enhanced blood-brain barrier permeability compared to chlorinated analogs .
- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values across multiple concentrations, reducing outlier effects .
- Theoretical Frameworks : Apply the "chemical reaction design" paradigm (ICReDD) to correlate synthetic pathways with bioactivity outcomes via feedback loops between computation and experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
